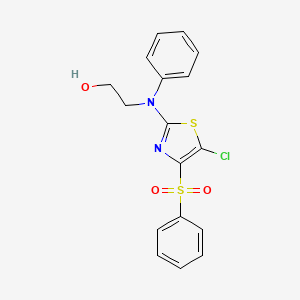

2-((5-Chloro-4-(phenylsulfonyl)thiazol-2-yl)(phenyl)amino)ethanol

説明

2-((5-Chloro-4-(phenylsulfonyl)thiazol-2-yl)(phenyl)amino)ethanol is a thiazole-based compound characterized by a phenylsulfonyl group at position 4, a chlorine atom at position 5, and a phenylamino-ethanol moiety at position 2 of the thiazole ring. Its structure combines aromatic, sulfonyl, and polar hydroxyl groups, making it a candidate for diverse applications in medicinal chemistry and materials science.

特性

IUPAC Name |

2-(N-[4-(benzenesulfonyl)-5-chloro-1,3-thiazol-2-yl]anilino)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O3S2/c18-15-16(25(22,23)14-9-5-2-6-10-14)19-17(24-15)20(11-12-21)13-7-3-1-4-8-13/h1-10,21H,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTCHANPSWYACCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(CCO)C2=NC(=C(S2)Cl)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Chloro-4-(phenylsulfonyl)thiazol-2-yl)(phenyl)amino)ethanol typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the phenylsulfonyl group. The final step involves the attachment of the ethanol moiety through a nucleophilic substitution reaction. The reaction conditions often require the use of polar aprotic solvents, elevated temperatures, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production process more sustainable.

化学反応の分析

Types of Reactions

2-((5-Chloro-4-(phenylsulfonyl)thiazol-2-yl)(phenyl)amino)ethanol undergoes various chemical reactions, including:

Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The phenylsulfonyl group can be reduced to a phenylthiol group under specific conditions.

Substitution: The chlorine atom on the thiazole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often require the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of phenylthiol derivatives.

Substitution: Formation of various substituted thiazole derivatives.

科学的研究の応用

2-((5-Chloro-4-(phenylsulfonyl)thiazol-2-yl)(phenyl)amino)ethanol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

作用機序

The mechanism of action of 2-((5-Chloro-4-(phenylsulfonyl)thiazol-2-yl)(phenyl)amino)ethanol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The phenylsulfonyl group is known to enhance the compound’s binding affinity to target proteins, while the thiazole ring contributes to its overall stability and reactivity.

類似化合物との比較

Structural Analogs in Thiazole and Triazole Families

(a) Triazole-Thio-Ethanone Derivatives

describes 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone, a triazole analog featuring phenylsulfonyl and difluorophenyl substituents. Unlike the target compound, this derivative replaces the thiazole core with a triazole ring and incorporates a thioether-linked ethanone group. The synthesis employs sodium ethoxide and α-halogenated ketones, suggesting that similar strategies could be adapted for the target compound’s ethanol moiety .

(b) (Z)-5-(Substituted Benzylidene)-2-((Substituted Phenyl)amino)thiazol-4(5H)-one

outlines thiazol-4(5H)-one derivatives with benzylidene and phenylamino groups. These compounds share the 2-arylaminothiazole scaffold with the target molecule but lack the phenylsulfonyl and ethanol substituents.

(c) 5-((2-Aminothiazol-5-yl)(phenyl)carbamate Derivatives

details carbamate derivatives combining aminothiazolyl and aryl groups. While the target compound features an ethanol group instead of a carbamate, both share the aminothiazole-phenyl backbone. The reported melting points (e.g., 206–208°C for 4f) and NMR data provide benchmarks for comparing the physical properties of structurally related thiazole derivatives .

(b) Triazolyl-Thiazole Hybrids

highlights isostructural thiazole-triazole hybrids with fluorophenyl groups. Their crystallization from dimethylformamide and planar molecular conformations suggest that the target compound’s phenylsulfonyl group may influence crystallinity and packing behavior, a hypothesis supported by the isostructural nature of these analogs .

Physicochemical and Functional Properties

(a) Melting Points and Solubility

The carbamate derivatives in exhibit melting points >200°C, indicative of high crystallinity due to hydrogen bonding. The target compound’s ethanol group may reduce melting points compared to carbamates but enhance solubility in polar solvents .

(b) Spectroscopic Data

1H NMR signals for aromatic protons in (δ 6.8–8.2 ppm) and (δ 7.2–7.8 ppm) provide reference ranges for the phenyl and thiazole protons in the target compound. The phenylsulfonyl group’s electron-withdrawing effect may deshield adjacent protons, shifting signals downfield .

(a) Antibacterial Activity

evaluates phenylthiazolyl-quinazolinone derivatives for antibacterial activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。